2,6,10,15,19,23-hexamethyltetracos-7-ene

Catalog No.
S14313011
CAS No.
68629-07-2
M.F
C30H60
M. Wt
420.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,10,15,19,23-hexamethyltetracos-7-ene

CAS Number

68629-07-2

Product Name

2,6,10,15,19,23-hexamethyltetracos-7-ene

IUPAC Name

2,6,10,15,19,23-hexamethyltetracos-7-ene

Molecular Formula

C30H60

Molecular Weight

420.8 g/mol

InChI

InChI=1S/C30H60/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h13,23,25-30H,9-12,14-22,24H2,1-8H3

InChI Key

WTFIBNFIISRGHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCCC(C)CC=CC(C)CCCC(C)C

2,6,10,15,19,23-hexamethyltetracos-7-ene is a hydrocarbon compound characterized by a long carbon chain and multiple methyl substituents. Its molecular formula is C30H62C_{30}H_{62}, and it is classified as a saturated alkene due to the presence of a double bond in its structure. The compound is structurally related to squalene, which is a natural organic compound found in various plants and animals. The unique arrangement of methyl groups along the carbon chain contributes to its physical and chemical properties, making it an interesting subject for research in various fields.

Involving 2,6,10,15,19,23-hexamethyltetracos-7-ene primarily focus on its reactivity as an alkene. It can undergo typical alkene reactions such as:

  • Hydrogenation: The addition of hydrogen across the double bond in the presence of a catalyst (e.g., palladium or platinum) can convert it into a saturated hydrocarbon.
  • Halogenation: Reacting with halogens (like bromine or chlorine) can lead to the formation of dihalides.
  • Hydroboration-Oxidation: This reaction can convert the alkene into an alcohol.

These reactions are significant in organic synthesis and can be utilized to modify the compound for various applications.

2,6,10,15,19,23-hexamethyltetracos-7-ene exhibits several biological activities that are of interest in pharmacological research. It has been noted for its potential antioxidant properties and skin hydrating effects. Studies suggest that compounds similar to this may play roles in:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Skin Health: It may enhance skin hydration and improve texture due to its emollient properties.

Research into its biological mechanisms continues to explore how it interacts with cellular pathways and its potential therapeutic applications.

Synthesis of 2,6,10,15,19,23-hexamethyltetracos-7-ene can be achieved through several methods:

  • Alkylation Reactions: Utilizing long-chain alkenes and methylating agents can yield this compound through a series of alkylation steps.
  • Decarboxylation: Starting from fatty acids or their derivatives followed by decarboxylation can also produce long-chain hydrocarbons like this one.
  • Biological Synthesis: Certain microorganisms are capable of biosynthesizing similar compounds through metabolic pathways involving squalene synthesis.

The applications of 2,6,10,15,19,23-hexamethyltetracos-7-ene span various industries:

  • Cosmetics: Due to its emollient properties, it is used in skin care products to improve moisture retention and skin texture.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development targeting skin conditions or cancer therapies.
  • Nutraceuticals: Its antioxidant properties may be beneficial in dietary supplements aimed at promoting health.

Studies on interactions involving 2,6,10,15,19,23-hexamethyltetracos-7-ene often focus on how it interacts with biological membranes and proteins. Research indicates that:

  • It may modulate membrane fluidity due to its hydrophobic nature.
  • Interaction with cellular receptors could influence signaling pathways related to inflammation or oxidative stress responses.

These interactions are critical for understanding its biological effects and therapeutic potential.

Several compounds share structural similarities with 2,6,10,15,19,23-hexamethyltetracos-7-ene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
SqualaneC30H62C_{30}H_{62}Saturated derivative of squalene; emollient
SqualeneC30H50C_{30}H_{50}Natural precursor; involved in cholesterol synthesis
2-HexadeceneC16H32C_{16}H_{32}Shorter chain alkene; used in surfactants
1-OctadeceneC18H36C_{18}H_{36}Common alkene; used in lubricants

Uniqueness

2,6,10,15,19,23-hexamethyltetracos-7-ene's uniqueness lies in its specific arrangement of methyl groups along a long carbon chain which influences its physical properties such as boiling point and solubility compared to other similar hydrocarbons. Its potential applications in cosmetic and pharmaceutical fields also highlight its importance relative to other compounds with similar structures.

XLogP3

13.9

Exact Mass

420.469501914 g/mol

Monoisotopic Mass

420.469501914 g/mol

Heavy Atom Count

30

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Tetracosene, 2,6,10,15,19,23-hexamethyl-: INACTIVE

Dates

Modify: 2024-08-10

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